molecular formula C12H13N3O2S2 B5080205 (2Z)-2-(aminothioxomethyl)-3-(5-butyl-4-nitro(2-thienyl))prop-2-enenitrile

(2Z)-2-(aminothioxomethyl)-3-(5-butyl-4-nitro(2-thienyl))prop-2-enenitrile

Cat. No.: B5080205
M. Wt: 295.4 g/mol
InChI Key: OFUMRSXLKJVQRO-YVMONPNESA-N
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Description

(2Z)-2-(aminothioxomethyl)-3-(5-butyl-4-nitro(2-thienyl))prop-2-enenitrile is a synthetic organic compound that features a thienyl group, a nitro group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(aminothioxomethyl)-3-(5-butyl-4-nitro(2-thienyl))prop-2-enenitrile typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the thienyl intermediate: Starting with a thiophene derivative, the butyl and nitro groups are introduced through electrophilic substitution reactions.

    Formation of the nitrile group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.

    Formation of the aminothioxomethyl group: This step might involve the reaction of a thioamide with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The thienyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Aminothioxomethyl derivatives: Formed through reduction reactions.

    Substituted thienyl compounds: Formed through substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of novel materials: Used as a building block for polymers and other advanced materials.

Biology

    Biological activity studies: Investigated for potential antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug development: Explored as a potential lead compound for new pharmaceuticals.

Industry

    Material science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(aminothioxomethyl)-3-(5-butyl-4-nitro(2-thienyl))prop-2-enenitrile would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(aminothioxomethyl)-3-(5-methyl-4-nitro(2-thienyl))prop-2-enenitrile: Similar structure with a methyl group instead of a butyl group.

    (2Z)-2-(aminothioxomethyl)-3-(5-butyl-4-amino(2-thienyl))prop-2-enenitrile: Similar structure with an amino group instead of a nitro group.

Uniqueness

The presence of the butyl group and the nitro group in (2Z)-2-(aminothioxomethyl)-3-(5-butyl-4-nitro(2-thienyl))prop-2-enenitrile might confer unique electronic and steric properties, making it distinct from its analogs.

Properties

IUPAC Name

(Z)-3-(5-butyl-4-nitrothiophen-2-yl)-2-cyanoprop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-2-3-4-11-10(15(16)17)6-9(19-11)5-8(7-13)12(14)18/h5-6H,2-4H2,1H3,(H2,14,18)/b8-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUMRSXLKJVQRO-YVMONPNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=C(S1)C=C(C#N)C(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=C(C=C(S1)/C=C(/C#N)\C(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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